Oxolan-3-yl methanesulfonate
Overview
Description
Oxolan-3-yl methanesulfonate is an organic compound with the chemical formula C5H10O4S . It is also known as tetrahydrofuran-3-yl methanesulfonate . This compound is an epoxide that is used as a reagent in organic synthesis.
Molecular Structure Analysis
The molecular structure of Oxolan-3-yl methanesulfonate is represented by the InChI code1S/C5H10O4S/c1-10(6,7)9-5-2-3-8-4-5/h5H,2-4H2,1H3
. The molecular weight of this compound is 166.2 g/mol . Physical And Chemical Properties Analysis
Oxolan-3-yl methanesulfonate is a powder with a molecular weight of 166.2 g/mol . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Protic Ionic Liquids:
- Study on Protic Ionic Liquids : A study synthesized and characterized new protic ionic liquids (PILs) with camphorsulfonate anion, examining their physicochemical properties, Brönsted acidity, and ecotoxicity. These PILs exhibited strong Brönsted acidities and were evaluated for their toxicity behavior using human pathogenic bacteria (Sardar et al., 2018).
Organic Synthesis:
- Applications in Organic Synthesis : Cerium(IV) methanesulfonate has been effectively used as an oxidizing agent in organic synthesis, particularly for synthesizing aromatic aldehydes or ketones from corresponding alkyl aromatic and polycyclic aromatic aldehydes (Wang Shi-zhi, 2011).
- Oxidation of 1,4-Dihydropyridines : Research demonstrated the use of methanesulfonic acid and sodium nitrite in the presence of wet SiO2 as an effective oxidizing agent for converting 1,4-dihydropyridines to pyridine derivatives under mild conditions (Niknam et al., 2006).
Electrochemical Applications:
- Redox Flow Battery : The Ce(III)/Ce(IV) redox couple in methanesulfonic acid was studied for its application in redox flow batteries, exploring aspects like electrolyte composition and temperature effects (Leung et al., 2011).
Environmental and Industrial Applications:
- Recovery and Reactivation of Organic Acid Solution : Methanesulfonic acid (MSA) has been used for recovering silver from solar cells, with research focusing on reactivating MSA for repeated use through a fractional distillation process (Jun Kyu Lee et al., 2019).
- Direct Sulfonation of Methane : A process for direct liquid-phase sulfonation of methane to methanesulfonic acid with sulfur dioxide has been achieved, demonstrating the potential for efficient and selective chemical transformation (Mukhopadhyay & Bell, 2003).
- Environmental Benefits : Methanesulfonic acid's chemical and physical characteristics, like aqueous solubility and low toxicity, make it an ideal electrolyte for various electrochemical processes, especially in tin and lead applications (Gernon et al., 1999).
Heterogeneous OH Oxidation:
- Chemical Transformation Through Oxidation : Methanesulfonic acid and its sodium salt undergo compositional changes following heterogeneous OH oxidation, shedding light on chemical transformations in the atmosphere (Kwong et al., 2018).
Safety And Hazards
The safety information available indicates that Oxolan-3-yl methanesulfonate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
oxolan-3-yl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-10(6,7)9-5-2-3-8-4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXQGLSTCGSGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxolan-3-yl methanesulfonate | |
CAS RN |
156380-34-6 | |
Record name | oxolan-3-yl methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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